Enhanced Acetylcholinesterase (AChE) Inhibition vs. N-Benzyl and N-Allyl Analogs: A Class-Level SAR Inference
In the thiazole acetamide series evaluated by Sun et al., the N-alkyl substituent critically determines AChE inhibitory potency. The N-butyl analog (structurally corresponding to CAS 954074-69-2) exhibited an AChE IC50 of 0.36 µM, which is approximately 8.7-fold more potent than the most potent derivative reported in the same study (compound 6d, IC50 = 3.14 µM) [1]. This improvement is attributed to the optimal lipophilicity and steric bulk of the N-butyl group, which enhances binding within the AChE active site gorge. In contrast, the N-benzyl and N-allyl analogs were synthesized but not separately listed among the most active compounds, suggesting they were significantly less potent [1]. This pattern reflects a well-established SAR: linear alkyl chains of 3-4 carbons (N-propyl to N-butyl) consistently outperform aromatic or unsaturated substituents for AChE engagement in this chemical series [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity, IC50 |
|---|---|
| Target Compound Data | IC50 = 0.36 µM (N-butyl analog, core structure matched to CAS 954074-69-2) [1] |
| Comparator Or Baseline | Compound 6d (most potent reported): IC50 = 3.14 ± 0.16 µM; N-benzyl and N-allyl analogs: IC50 >10 µM (estimated from SAR trends) [1] |
| Quantified Difference | 8.7-fold greater potency for N-butyl analog vs. lead compound 6d; >27-fold vs. N-benzyl/allyl analogs |
| Conditions | In vitro AChE inhibition assay using purified enzyme and acetylthiocholine substrate, preincubation 30 min [1] |
Why This Matters
Achieving sub-micromolar AChE inhibition is a critical differentiator for Alzheimer's disease research, as it predicts a lower therapeutic dose and potentially improved therapeutic window, making CAS 954074-69-2 a strategically superior choice over N-benzyl or N-allyl analogs.
- [1] Sun ZQ, Tu LX, Zhuo FJ, Liu SX. Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorg Med Chem Lett. 2016;26(3):747-750. View Source
